molecular formula C8H8Cl2N2O2 B2620315 6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 813425-06-8

6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2620315
CAS RN: 813425-06-8
M. Wt: 235.06
InChI Key: JGLOLNZSAMFTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a type of benzoxazine derivative . Benzoxazines are important motifs in biologically active molecules .


Synthesis Analysis

The synthesis of benzoxazine derivatives has been reported in several studies. For instance, a Rh-catalyzed hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters was successfully developed . Another study reported the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .


Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been characterized using various techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

Benzoxazine derivatives have been involved in various chemical reactions. For example, a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives have been studied. For instance, the dynamic mechanical analysis of a polybenzoxazine showed that the Tg was 110 C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively .

properties

IUPAC Name

6-amino-8-chloro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFNECHUKMCBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Synthesis routes and methods

Procedure details

N-(8-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2,2-trifluoroacetamide was hydrolyzed with sodium hydroxide to obtain 6-amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one.
Name
N-(8-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2,2-trifluoroacetamide
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